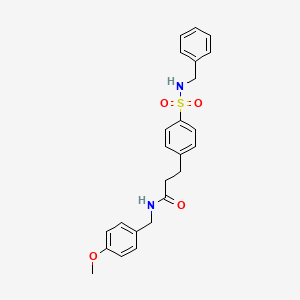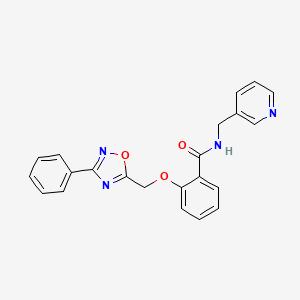
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-3-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-3-ylmethyl)benzamide, also known as POMBA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. POMBA is a benzamide derivative that contains a pyridine and oxadiazole moiety. This compound has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-3-ylmethyl)benzamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. This compound has been shown to inhibit acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. This compound has also been shown to inhibit butyrylcholinesterase, which is involved in the metabolism of acetylcholine and other choline esters. Inhibition of this enzyme can also lead to an increase in acetylcholine levels and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This inhibition can lead to a reduction in inflammation and associated symptoms. This compound has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been shown to possess anti-microbial properties, particularly against Gram-positive bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-3-ylmethyl)benzamide has several advantages for lab experiments, including its potent inhibitory activity against various enzymes and its diverse biological effects. However, its limitations include its limited solubility in water and its potential toxicity at higher concentrations. Careful optimization of reaction conditions and dosage is required to ensure the safety and efficacy of this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-3-ylmethyl)benzamide, including its potential applications in drug discovery and development. This compound has been shown to exhibit potent inhibitory activity against various enzymes, which makes it a promising candidate for the development of enzyme inhibitors for various diseases. Additionally, this compound's diverse biological effects make it a promising candidate for the development of multi-targeted drugs. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-3-ylmethyl)benzamide can be synthesized using various methods, including the reaction of 2-bromo-N-(pyridin-3-ylmethyl)benzamide with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of a base. Another method involves the reaction of 2-aminobenzamide with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of a coupling agent. The synthesis of this compound is a multi-step process that requires careful optimization of reaction conditions to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-3-ylmethyl)benzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. It has been shown to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This compound has also been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties.
Eigenschaften
IUPAC Name |
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c27-22(24-14-16-7-6-12-23-13-16)18-10-4-5-11-19(18)28-15-20-25-21(26-29-20)17-8-2-1-3-9-17/h1-13H,14-15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIHKBAWXRXEIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
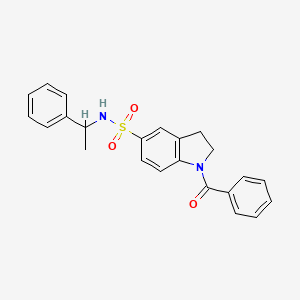
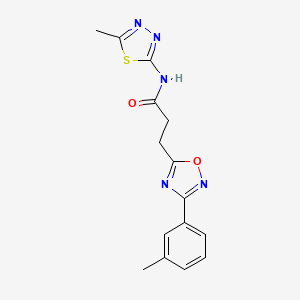
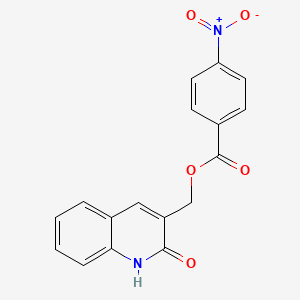

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7707124.png)
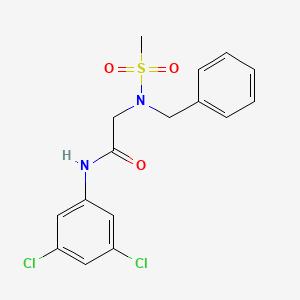
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7707135.png)
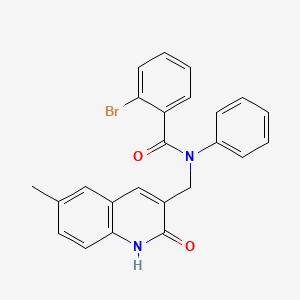
![1-(4-fluorobenzoyl)-N-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7707148.png)




